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Compound of Interest

Compound Name: 4-Fluorocinnamaldehyde

Cat. No.: B3178344

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluorocinnamaldehyde, a key intermediate in various chemical syntheses. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, along with standardized experimental protocols for data acquisition. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Fluorocinnamaldehyde.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Precise, experimentally verified *H and 13C NMR data for 4-Fluorocinnamaldehyde were not
available in the public domain at the time of this compilation. The expected chemical shifts
provided below are based on the analysis of its structural fragments and typical values for
similar compounds.

H NMR (Proton NMR)
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Expected Chemical

Coupling Constant

Proton Assignment _ Multiplicity

Shift (8, ppm) (J, H2)
Aldehydic H 9.5-10.5 Doublet ~7-8
Vinylic H (o to C=0) 6.6 - 6.8 Doublet of Doublets ~16, ~7-8
Vinylic H (B to C=0) 7.4-7.6 Doublet ~16
Aromatic H (ortho to ]

_ 75-7.7 Multiplet

vinyl)
Aromatic H (ortho to )

70-7.2 Multiplet

F)

13C NMR (Carbon NMR)

Carbon Assignment

Expected Chemical Shift (8, ppm)

Aldehydic C=0 190 - 195
Vinylic C (a to C=0) 128 - 132
Vinylic C ( to C=0) 150 - 155

Aromatic C (C-F)

160 - 165 (doublet, *JC-F)

Aromatic C (ipso to vinyl)

130 - 135

Aromatic C (ortho to vinyl)

129 - 131 (doublet, 23JC-F)

Aromatic C (ortho to F)

115 - 117 (doublet, 2JC-F)

Table 2: Infrared (IR) Spectroscopy Data

The characteristic IR absorption bands for 4-Fluorocinnamaldehyde are presented below.

Data is sourced from the NIST WebBook.
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Vibrational Mode

Wavenumber (cm~1) Intensity _

Assignment

) C-H Stretch (Aromatic &

~3060 Medium o

Vinylic)
~2820, ~2740 Weak C-H Stretch (Aldehyde)

C=0 Stretch (Conjugated
~1685 Strong

Aldehyde)
~1625 Medium C=C Stretch (Vinylic)
~1590, ~1500 Medium-Strong C=C Stretch (Aromatic)
~1230 Strong C-F Stretch
~975 Strong C-H Bend (trans-Vinylic)

C-H Bend (para-disubstituted
~830 Strong

Aromatic)

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 4-Fluorocinnamaldehyde obtained by electron ionization (El) is

summarized below. Data is sourced from the NIST WebBook.[1]

m/z Relative Intensity (%) Plausible Fragment
150 95 [M]* (Molecular lon)
149 100 [M-H]*

121 50 [M-CHOJ*

95 30 [CeHaF]*

75 20 [CeH3]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of 4-Fluorocinnamaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

e 1H NMR Data Acquisition:

o The *H NMR spectrum should be recorded on a spectrometer operating at a frequency of
300 MHz or higher.

o Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of
scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

e 13C NMR Data Acquisition:
o The 13C NMR spectrum should be recorded on the same instrument.
o Awider spectral width (e.g., 0-220 ppm) is required.

o Due to the lower natural abundance of *3C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary. Proton decoupling is typically used to
simplify the spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.
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o Place a small amount of solid 4-Fluorocinnamaldehyde directly onto the crystal surface.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Data Acquisition:
o Record a background spectrum of the empty, clean ATR crystal.
o Record the sample spectrum over the range of 4000-400 cm~1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final
spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

e Sample Introduction and lonization (Electron lonization - El):

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o For direct insertion, the sample is heated to induce vaporization into the ion source.

o In the ion source, the gaseous molecules are bombarded with a beam of electrons
(typically at 70 eV) to induce ionization and fragmentation.

e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:
o An electron multiplier or similar detector records the abundance of each ion.

o The resulting data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.
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Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3178344#spectroscopic-data-nmr-ir-ms-of-4-
fluorocinnamaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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